6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1645494-89-8
VCID: VC7679117
InChI: InChI=1S/C11H14ClN3O.ClH/c12-10-5-1-4-9(15-10)11(16)14-8-3-2-6-13-7-8;/h1,4-5,8,13H,2-3,6-7H2,(H,14,16);1H
SMILES: C1CC(CNC1)NC(=O)C2=NC(=CC=C2)Cl.Cl
Molecular Formula: C11H15Cl2N3O
Molecular Weight: 276.16

6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride

CAS No.: 1645494-89-8

Cat. No.: VC7679117

Molecular Formula: C11H15Cl2N3O

Molecular Weight: 276.16

* For research use only. Not for human or veterinary use.

6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride - 1645494-89-8

Specification

CAS No. 1645494-89-8
Molecular Formula C11H15Cl2N3O
Molecular Weight 276.16
IUPAC Name 6-chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C11H14ClN3O.ClH/c12-10-5-1-4-9(15-10)11(16)14-8-3-2-6-13-7-8;/h1,4-5,8,13H,2-3,6-7H2,(H,14,16);1H
Standard InChI Key TUTXVOZFVAAZCI-UHFFFAOYSA-N
SMILES C1CC(CNC1)NC(=O)C2=NC(=CC=C2)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic IUPAC name, 6-chloro-N-piperidin-3-ylpyridine-2-carboxamide hydrochloride, delineates its core structure:

  • A pyridine ring substituted at position 2 with a carboxamide group and at position 6 with a chlorine atom.

  • The carboxamide nitrogen is bonded to the piperidin-3-yl moiety, a six-membered saturated ring with one nitrogen atom.

  • The hydrochloride salt form enhances solubility and stability, a common modification for bioactive molecules .

Molecular Formula and Weight

  • Molecular formula: C12H16ClN3OHCl\text{C}_{12}\text{H}_{16}\text{ClN}_3\text{O} \cdot \text{HCl} (base + hydrochloride).

  • Molecular weight: Calculated as 302.19 g/mol (base: 265.73 g/mol; HCl: 36.46 g/mol).

Key Structural Analogues

While direct data on this compound are scarce, structurally related pyridine-carboxamide derivatives exhibit documented bioactivity:

  • 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide (PubChem CID 11402081): Shares a chloro-pyridine backbone but differs in the carboxamide substituent (pyrazine vs. piperidine) .

  • 6-Chloro-N-(pyridin-2-yl)pyridine-3-carboxamide (CAS 848187-27-9): Demonstrates the impact of carboxamide positioning on biological activity .

Synthesis and Physicochemical Properties

Synthetic Pathways

Though no explicit synthesis route for this compound is published, analogous pyridine-carboxamide derivatives are typically synthesized via:

  • Nucleophilic acyl substitution: Reaction of 6-chloropyridine-2-carbonyl chloride with piperidin-3-amine.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride form .

Solubility and Stability

  • The hydrochloride salt likely improves aqueous solubility compared to the free base, a critical factor for bioavailability.

  • Stability under physiological conditions (pH 7.4) would depend on the susceptibility of the amide bond to hydrolysis, a common degradation pathway for carboxamides .

Spectroscopic Data

  • IR spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1650–1700 cm1^{-1} (amide I band) and ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1}.

  • NMR: 1H^1\text{H} NMR would show aromatic protons (pyridine ring) at δ 7.5–8.5 ppm and piperidine protons at δ 1.5–3.0 ppm .

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